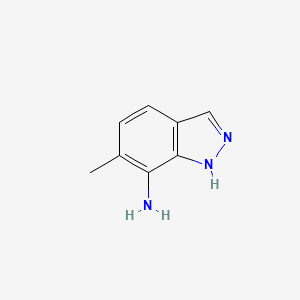

6-methyl-1H-indazol-7-amine

Übersicht

Beschreibung

6-Methyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H9N3. It is a derivative of indazole, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-indazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzonitriles with hydrazine, followed by reduction and cyclization steps. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1H-indazol-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or acyl groups to the indazole ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Design:

6-Methyl-1H-indazol-7-amine serves as a crucial building block in the synthesis of pharmaceuticals, especially in the development of drugs targeting cancer and neurological disorders. Its structural properties allow for modifications that enhance biological activity and selectivity against specific targets.

Case Study: Inhibition of IDO1

Research has demonstrated that this compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression within tumors. In vitro studies have shown that this compound significantly enhances T-cell proliferation, indicating its potential as an immunotherapeutic agent against cancer .

Biochemical Research

Cellular Signaling Pathways:

The compound is utilized in studies aimed at understanding cellular signaling pathways. It has been shown to influence the PI3K/Akt signaling pathway, which is vital for cell survival and proliferation. By inhibiting PI3K, this compound can suppress cancer cell growth and promote apoptosis .

Material Science

Advanced Materials Development:

In material science, this compound is explored for its properties in creating advanced materials such as polymers and coatings. The unique chemical functionalities imparted by this compound make it suitable for applications requiring specific interactions and stability under various conditions .

Agrochemical Applications

Development of Crop Protection Products:

This compound shows promise in the development of new agrochemicals aimed at enhancing crop protection. Its ability to modify biological responses in plants can lead to more effective and environmentally friendly agricultural products .

Diagnostic Tools

Role in Disease Detection:

Research is ongoing into the use of this compound in developing diagnostic agents that improve disease detection accuracy. Its biochemical properties may facilitate the design of more sensitive assays for various diseases .

Case Studies Overview

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: IDO1 Inhibition

A study found that this compound effectively inhibits IDO1 with a notable IC50 value, enhancing T-cell activity and suggesting its role as an immunotherapeutic agent against tumors .

Case Study 2: Anti-Proliferative Effects

In research involving human colorectal cancer cell lines (HCT116), treatment with this compound resulted in significant reductions in cell viability due to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Wirkmechanismus

The mechanism of action of 6-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, indazole derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways, which can result in antiproliferative and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indazole: The parent compound of 6-methyl-1H-indazol-7-amine, which lacks the methyl and amine groups.

2H-Indazole: A tautomeric form of indazole with different stability and reactivity.

6-Substituted Indazoles: Compounds with various substituents at the 6-position, such as halogens, alkyl, or aryl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the amine group at the 7-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Biologische Aktivität

6-Methyl-1H-indazol-7-amine is a compound of interest within the indazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its heterocyclic structure, which contributes to its reactivity and biological interactions. The compound has been studied for its potential therapeutic applications, especially in cancer treatment.

Anticancer Activity

Research Findings:

Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, a series of 6-substituted amino-indazole derivatives were synthesized and evaluated for their anti-proliferative activity in various human cancer cell lines. The results indicated that many derivatives exhibited significant growth inhibition with IC50 values ranging from 2.9 to 59.0 μM across different cancer types, including colorectal and leukemia cells .

Table: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Comments |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 | Potent anti-proliferative activity |

| Compound 6o | K562 | 5.15 | High selectivity for normal cells |

| Compound with catechol moiety | Various | 0.364 | Most active compound in study |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown the ability to inhibit key kinases involved in cell cycle regulation, such as CHK1 and CHK2, which are crucial for DNA damage response and cell cycle checkpoints .

- Apoptosis Induction : Studies indicate that certain derivatives induce apoptosis in cancer cells through modulation of apoptotic pathways, including the Bcl2 family proteins and the p53/MDM2 signaling pathway . For example, treatment with compound 6o resulted in increased apoptosis rates in K562 cells and altered expression of apoptosis-related proteins.

- Cell Cycle Arrest : The compound affects cell cycle distribution, promoting G0/G1 phase arrest while decreasing S phase cells, thereby inhibiting cancer cell proliferation .

Study on Indazole Derivatives

In a study focusing on indazole derivatives, researchers synthesized various compounds based on the structure of this compound. These compounds were evaluated for their cytotoxicity against human colorectal cancer cell lines (HCT116) and showed promising results with several exhibiting IC50 values indicative of strong anti-proliferative effects .

Comparative Analysis

A comparative analysis was conducted between this compound and other indazole derivatives to evaluate their relative efficacy in anticancer applications. Notably, compounds with specific substitutions at the nitrogen or carbon positions displayed enhanced biological activity compared to unsubstituted analogs .

Eigenschaften

IUPAC Name |

6-methyl-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOWMGXCQUCKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363181 | |

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221681-91-0 | |

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.